molecular formula C12H26O6 B14440826 3,6,9,12-Tetraoxahexadecane-1,14-diol CAS No. 75506-78-4

3,6,9,12-Tetraoxahexadecane-1,14-diol

Cat. No.: B14440826
CAS No.: 75506-78-4
M. Wt: 266.33 g/mol
InChI Key: JVXNOOKYYJSCEX-UHFFFAOYSA-N
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Description

It is a member of the polyethylene glycol (PEG) family, characterized by the presence of multiple ether linkages in its structure . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetraoxahexadecane-1,14-diol typically involves the reaction of tetraethylene glycol with butyl alcohol under acidic or basic conditions. The reaction is catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The process involves the formation of ether linkages through a series of dehydration reactions .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxahexadecane-1,14-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Halides or amines

Scientific Research Applications

3,6,9,12-Tetraoxahexadecane-1,14-diol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in various organic synthesis reactions.

    Biology: Employed in the preparation of biocompatible materials and as a component in buffer solutions.

    Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with pharmaceutical compounds.

    Industry: Applied in the production of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxahexadecane-1,14-diol is primarily based on its ability to form hydrogen bonds and interact with other molecules through its hydroxyl and ether groups. These interactions facilitate the solubilization of various compounds and enhance their stability in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,9,12-Tetraoxahexadecane-1,14-diol is unique due to its specific chain length and the presence of both hydroxyl and butyl ether groups, which confer distinct solubility and reactivity properties compared to other similar compounds .

Properties

CAS No.

75506-78-4

Molecular Formula

C12H26O6

Molecular Weight

266.33 g/mol

IUPAC Name

1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]butan-2-ol

InChI

InChI=1S/C12H26O6/c1-2-12(14)11-18-10-9-17-8-7-16-6-5-15-4-3-13/h12-14H,2-11H2,1H3

InChI Key

JVXNOOKYYJSCEX-UHFFFAOYSA-N

Canonical SMILES

CCC(COCCOCCOCCOCCO)O

Origin of Product

United States

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